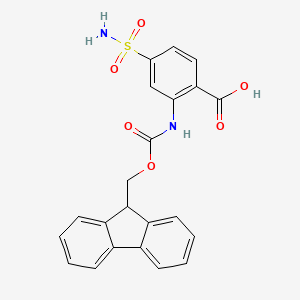

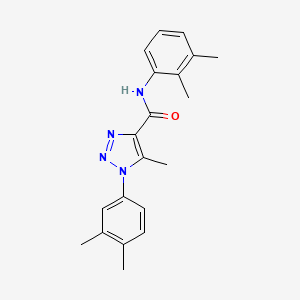

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorenylmethyloxycarbonyl compounds involves multiple steps, including the preparation of fluorenylmethyloxycarbonylamino acids and derivatives from various starting materials. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester showcases a typical approach to constructing fluorenylmethoxycarbonylamino compounds with high yield (Le & Goodnow, 2004).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonylamino compounds is characterized by the presence of a fluorenyl group, which significantly influences the compound's physical and chemical properties. This structure is essential in the compound's ability to function as a protective group in peptide synthesis and its reactivity in various chemical reactions (Chang et al., 2009).

Chemical Reactions and Properties

Fluorenylmethoxycarbonylamino compounds participate in a range of chemical reactions, reflecting their versatile chemical properties. The preparation and properties of Nalpha-9-fluorenylmethyloxycarbonylamino acids bearing tert.-butyl side chain protection highlight the compound's reactivity and its utility in synthetic chemistry, particularly in the context of peptide synthesis where the Fmoc group's cleavage is a critical step (Chang et al., 2009).

Physical Properties Analysis

The physical properties of fluorenylmethoxycarbonylamino compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, particularly the fluorenyl group and the specific substituents attached to the core structure.

Chemical Properties Analysis

The chemical properties of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid, including its reactivity with different chemical reagents, its role as a protective group in peptide synthesis, and its potential for forming derivatives, are foundational to its utility in chemical synthesis. The compound's ability to undergo specific reactions, such as the protection and deprotection of amino groups, is a testament to its versatile chemical nature (Chang et al., 2009).

科学的研究の応用

Synthesis and Chemical Applications

One significant area of application for this compound is in organic synthesis. For example, it has been utilized in the synthesis of thiazole-4-carboxylic acid derivatives, which are important for various chemical transformations and potential pharmaceutical applications (Le & Goodnow, 2004). These derivatives are prepared in high yield, demonstrating the utility of this compound in facilitating complex organic reactions.

Materials Science and Sensing

In materials science, derivatives of fluorene, which share structural motifs with the queried compound, have been explored for their utility in sensing applications. For instance, 4,4′-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid has shown potential as an exclusive fluorescence sensor for detecting nitrophenol and acetate ions, highlighting its role in environmental monitoring and safety applications (Ni et al., 2016). Such compounds can achieve micromolar-level sensitivity, making them valuable tools for detecting hazardous substances.

Environmental Remediation

The compound's relevance extends into environmental science, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Marine-derived fungi, such as Mucor irregularis, have shown the capacity to degrade fluorene, a compound structurally related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid. This process is optimized using response surface methodology, indicating the potential for biotechnological applications in remediating PAH-contaminated environments (Bankole et al., 2021).

作用機序

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6S/c23-31(28,29)13-9-10-18(21(25)26)20(11-13)24-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)(H2,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWESGFJWLBIVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)